molecular formula C26H25N7O2 B2941987 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021094-80-3

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2941987
CAS No.: 1021094-80-3
M. Wt: 467.533
InChI Key: JJVDAKYJFHUWEE-UHFFFAOYSA-N
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Description

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that has drawn interest in scientific research due to its potential applications across various fields. Its structure features a combination of a benzofuran carboxamide group with pyrazolopyrimidine and phenylpiperazine moieties, which may contribute to its unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can involve multiple steps:

  • Formation of Pyrazolopyrimidine Moiety: : A typical route might involve the cyclization of an appropriate hydrazine derivative with a diketone or enone to form the pyrazolopyrimidine core.

  • Coupling with Phenylpiperazine: : The pyrazolopyrimidine intermediate can be further reacted with phenylpiperazine through a nucleophilic substitution or amide coupling reaction.

  • Attachment of Benzofuran Carboxamide: : Finally, the intermediate is coupled with a benzofuran-2-carboxylic acid derivative under amide formation conditions, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods: While the exact industrial methods are proprietary, large-scale production would likely involve optimizing the above synthetic steps, focusing on reaction yield, purity, and cost-efficiency. Automation and continuous flow reactors might be utilized to streamline the process and improve consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the piperazine and benzofuran moieties.

  • Reduction: : Reduction reactions might target the pyrazolopyrimidine or carboxamide groups.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify the phenyl rings or other aromatic components.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under acidic conditions.

  • Reduction: : Hydrogenation using catalysts such as palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution often involves reagents like halogens or sulfonic acids.

Major Products: Depending on the specific reaction, major products can include hydroxylated, alkylated, or otherwise modified versions of the original compound.

Scientific Research Applications

Chemistry:

  • Synthetic Organic Chemistry: : Used as a building block for more complex molecules, serving as a scaffold for further functionalization.

Biology:
  • Drug Development: : Explored as a potential therapeutic agent, especially in neuropharmacology due to its structural similarity to known psychoactive compounds.

Medicine:
  • Pharmacological Research: : Studied for its interactions with various biological targets, including receptors and enzymes.

Industry:
  • Material Science: : Its unique structural properties may be investigated for use in advanced materials or nanotechnology.

Comparison with Similar Compounds

Uniqueness: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide stands out due to the specific arrangement of its structural components, leading to potentially unique pharmacokinetic and pharmacodynamic properties.

Similar Compounds:
  • N-(4-(4-phenylpiperazin-1-yl)butyl)benzofuran-2-carboxamide: : Similar core structure but different in the alkyl chain length.

  • Pyrazolopyrimidine derivatives: : Varying substituents on the pyrazolopyrimidine ring affecting their biological activity.

  • Phenylpiperazine derivatives: : Commonly studied in neuropharmacology for their effects on the central nervous system.

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c34-26(23-16-19-6-4-5-9-22(19)35-23)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-7-2-1-3-8-20/h1-9,16-18H,10-15H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDAKYJFHUWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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